molecular formula C5H6N2S2 B1598552 Dithiothymine CAS No. 6217-61-4

Dithiothymine

Cat. No.: B1598552
CAS No.: 6217-61-4
M. Wt: 158.2 g/mol
InChI Key: KQRLVMSUOWYRHL-UHFFFAOYSA-N
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Description

This substitution results in a significant redshift in its absorption spectrum, making it a potent candidate for photodynamic therapy . Dithiothymine has shown promise in various scientific applications, particularly in the field of phototherapy and cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dithiothymine typically involves the substitution of oxygen atoms in thymine with sulfur atoms. One common method is the reaction of thymine with phosphorus pentasulfide (P2S5) in an inert solvent such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions: Dithiothymine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound back to its corresponding thiol derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Properties

IUPAC Name

5-methyl-1H-pyrimidine-2,4-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRLVMSUOWYRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=S)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211225
Record name 2,4(1H,3H)-Pyrimidinedithione, 5-methyl-
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Molecular Weight

158.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6217-61-4
Record name 5-Methyl-2,4(1H,3H)-pyrimidinedithione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6217-61-4
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Record name 2,4(1H,3H)-Pyrimidinedithione, 5-methyl-
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Record name Dithiothymine
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Record name 2,4(1H,3H)-Pyrimidinedithione, 5-methyl-
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Record name (5-methyl)dithiouracil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dithiothymine

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